![molecular formula C20H11ClN2O B5725936 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile
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Overview
Description
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Mechanism of Action
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile works by inhibiting the activity of PDE4 and PDE7 enzymes. These enzymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. By inhibiting the activity of these enzymes, 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile increases the levels of cAMP and cGMP, which can have a variety of therapeutic effects.
Biochemical and Physiological Effects:
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the lungs and intestines, which can be beneficial in diseases such as asthma and IBD. It has also been shown to reduce airway hyperresponsiveness, which is a characteristic feature of asthma and COPD.
Advantages and Limitations for Lab Experiments
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, there are also limitations to its use in lab experiments. It is not always clear how well the effects observed in vitro translate to in vivo models, and there may be differences in the effects of 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile in different animal models.
Future Directions
There are several future directions for research on 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has also been suggested that 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile may have potential as an anti-cancer agent, although more research is needed in this area. Additionally, there is ongoing research into the development of more potent and selective inhibitors of PDE4 and PDE7, which may have improved therapeutic effects compared to 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile.
Synthesis Methods
The synthesis of 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile involves several steps. The first step involves the reaction between 3-chlorophenylboronic acid and 2-furanylboronic acid, which results in the formation of 5-(3-chlorophenyl)-2-furylboronic acid. This is then reacted with 4-bromo-1-cyanobenzene to form the final product, 4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile.
Scientific Research Applications
4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). This inhibition has been shown to have potential therapeutic effects in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
properties
IUPAC Name |
4-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O/c21-18-3-1-2-16(10-18)20-9-8-19(24-20)11-17(13-23)15-6-4-14(12-22)5-7-15/h1-11H/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUIPSAIDKKOJ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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